![molecular formula C19H15NO6 B145383 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one CAS No. 131589-16-7](/img/structure/B145383.png)
3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one has biochemical and physiological effects on cancer cells and inflammation. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one. These include further studies to understand its mechanism of action, studies to determine its safety and efficacy in vivo, and studies to determine its potential as a therapeutic agent for other diseases. Additionally, the compound can be modified to improve its properties and increase its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer and anti-inflammatory agent, and further studies are needed to determine its safety and efficacy. The compound has several future directions for study, including understanding its mechanism of action and determining its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one involves a multi-step process. The starting material for the synthesis is 1,3-benzodioxole, which is reacted with ethylene oxide and then with sodium hydride to form 3-(1,3-Benzodioxol-5-yl)oxirane. This intermediate is then reacted with 1,4-dioxane and sodium hydride to form 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one.
Applications De Recherche Scientifique
The chemical compound 3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one has potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propriétés
Numéro CAS |
131589-16-7 |
|---|---|
Nom du produit |
3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one |
Formule moléculaire |
C19H15NO6 |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one |
InChI |
InChI=1S/C19H15NO6/c21-19-20-4-3-10-5-15-16(25-9-24-15)7-12(10)17(20)18(26-19)11-1-2-13-14(6-11)23-8-22-13/h1-2,5-7,17-18H,3-4,8-9H2 |
Clé InChI |
UYZDPUHWCMJERO-UHFFFAOYSA-N |
SMILES |
C1CN2C(C(OC2=O)C3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 |
SMILES canonique |
C1CN2C(C(OC2=O)C3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 |
Synonymes |
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one, 1-(1,3-benzodioxol-5-yl)-1,5,6,11b-tetrahydro-, (1S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



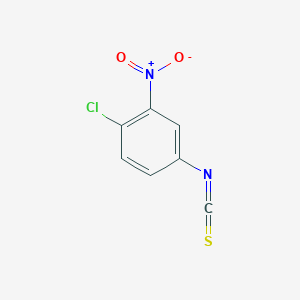
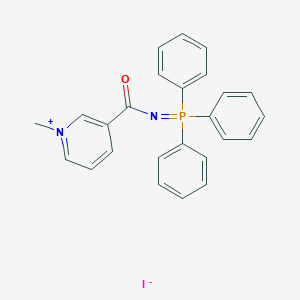
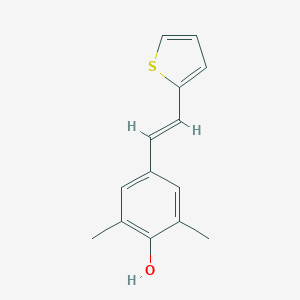
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
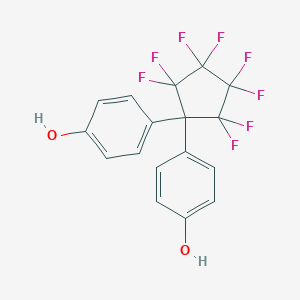
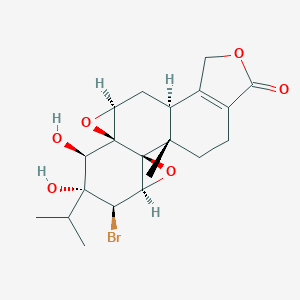
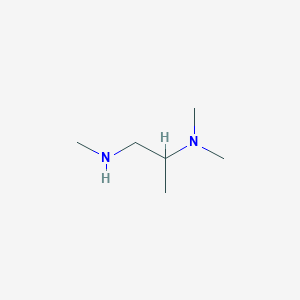
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
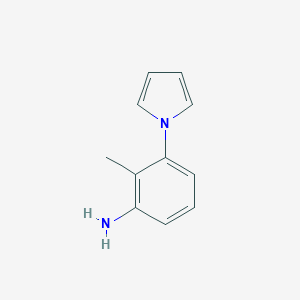
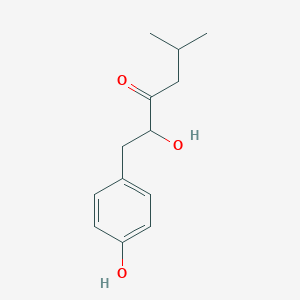
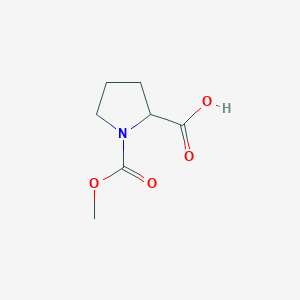
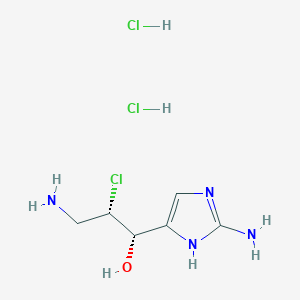
![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)
